2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both pyrazole and imidazopyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine
- 2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine
- 2-(1-Methyl-1H-pyrazol-3-yl)-3H-imidazo[4,5-b]pyridine
Uniqueness
2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 1-position of the pyrazole ring can affect the compound’s electronic properties and its interaction with biological targets .
Properties
Molecular Formula |
C10H9N5 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H9N5/c1-15-8(4-6-12-15)10-13-7-3-2-5-11-9(7)14-10/h2-6H,1H3,(H,11,13,14) |
InChI Key |
APDXJDRBJJCXTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.